molecular formula C11H13BrO3 B1425121 Methyl 2-(4-bromophenoxy)-2-methylpropanoate CAS No. 229980-47-6

Methyl 2-(4-bromophenoxy)-2-methylpropanoate

Cat. No. B1425121
M. Wt: 273.12 g/mol
InChI Key: MJBIEVZJGGUYSN-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromophenoxy)-2-methylpropanoate” is a chemical compound. Its empirical formula is C10H11BrO3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(4-bromophenoxy)-2-methylpropanoate” are not detailed in the searched resources, related compounds have been studied .


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromophenoxy)-2-methylpropanoate” has a molecular weight of 259.096 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 297.2±15.0 °C at 760 mmHg, and a flash point of 133.5±20.4 °C .

Scientific Research Applications

Synthesis and Characterization

Methyl 2-(4-bromophenoxy)-2-methylpropanoate has been utilized in various synthetic processes. For example, Abbas et al. (1991) described the synthesis, purification, and radiolabelling of 2-[6-(4-bromophenoxy)hexyl]-oxirane-2-carboxylic acid, highlighting the compound's potential in radiolabelling applications (Abbas, Younas, & Feinendegen, 1991). Similarly, Huang et al. (2007) developed an efficient liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives using polyethylene glycol, indicating its potential in producing high purity compounds (Huang, Huang, Sheng, Wang, Guo, & Jiang, 2007).

Photopolymerization and Materials Science

In the field of materials science, this compound has shown promise. Guillaneuf et al. (2010) explored its use in nitroxide-mediated photopolymerization, where it acted as a photoiniferter to generate alkyl and nitroxide radicals under UV irradiation (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010). This demonstrates its potential in creating new polymeric materials.

Potential in Drug Delivery and Bioconjugates

Velázquez, Grande, and Elizalde (2020) evaluated halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers, highlighting its role in the synthesis of drug delivery bioconjugates. Their work underlines the importance of well-characterized esters in advanced pharmaceutical applications (Velázquez, Grande, & Elizalde, 2020).

Surface Modification and Polymerization Initiators

Park et al. (2016) demonstrated the use of bromoisobutyrate-terminated alkanethiol, derived from this compound, in forming thermally stable self-assembled monolayers on gold surfaces for atom-transfer radical polymerizations. This indicates its utility in surface modification and as a polymerization initiator (Park, Lee, Jamison, & Lee, 2016).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It should be handled with appropriate safety measures, including the use of protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 2-(4-bromophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBIEVZJGGUYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromophenoxy)-2-methylpropanoate

Synthesis routes and methods I

Procedure details

2-(4-Bromophenoxy)-2-methylpropionic acid (1 g) was dissolved in methanol (5 mL), a catalytic amount of thionyl chloride was added, and the mixture was stirred at room temperature for 7 hrs. Saturated brine was added to the reaction mixture, and the mixture was extracted with a mixed solvent of chloroform-methanol. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (920 mg) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(4-Bromophenoxy)-2-methylpropanoyl chloride (2.34 g, 8.4 mmol) in THF (10 mL) was added dropwise whilst stirring to anhydrous MeOH (1.34 g, 42 mmol), Et3N (1.7 g, 16.8 mmol) and THF at 0° C. The mixture was stirred at room temperature for 3 h, concentrated and distilled to afford the sub-title compound (1.74 g, 97%).
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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